(Methyl-pyridin-2-ylmethyl-amino)-acetic acid

Lipophilicity Physicochemical comparison LogP

(Methyl-pyridin-2-ylmethyl-amino)-acetic acid (CAS 669083-52-7), also systematically named N-methyl-N-(pyridin-2-ylmethyl)glycine, is a non-proteinogenic α-amino acid derivative classified as a tertiary amine-functionalized glycine scaffold. The compound (molecular formula C₉H₁₂N₂O₂, molecular weight 180.20 g/mol) features a pyridin-2-ylmethyl group and a methyl group on the α-nitrogen, distinguishing it from simpler N-(2-pyridylmethyl)glycine analogs.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 669083-52-7
Cat. No. B1308952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methyl-pyridin-2-ylmethyl-amino)-acetic acid
CAS669083-52-7
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=N1)CC(=O)O
InChIInChI=1S/C9H12N2O2/c1-11(7-9(12)13)6-8-4-2-3-5-10-8/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyZWHPSRPVBRXIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-Methyl-N-(pyridin-2-ylmethyl)glycine (CAS 669083-52-7): Core Properties and Compound Class


(Methyl-pyridin-2-ylmethyl-amino)-acetic acid (CAS 669083-52-7), also systematically named N-methyl-N-(pyridin-2-ylmethyl)glycine, is a non-proteinogenic α-amino acid derivative classified as a tertiary amine-functionalized glycine scaffold [1]. The compound (molecular formula C₉H₁₂N₂O₂, molecular weight 180.20 g/mol) features a pyridin-2-ylmethyl group and a methyl group on the α-nitrogen, distinguishing it from simpler N-(2-pyridylmethyl)glycine analogs [2]. It serves primarily as a versatile small-molecule building block and a ligand precursor for bifunctional chelating agents (BFCAs) in medicinal and coordination chemistry .

Why N-Methyl-N-(pyridin-2-ylmethyl)glycine Cannot Be Replaced by Other Pyridylmethyl-Glycine Derivatives in Chelation and Conjugation Workflows


Generic substitution with des-methyl analogs such as N-(2-pyridylmethyl)glycine (CAS 2444-13-5) or other pyridylalkyl-amino acids introduces significant changes in metal-binding affinity, logP, and steric profile that can alter pharmacokinetics and complex stability [1]. The N-methyl group in the target compound converts a secondary amine into a tertiary amine, eliminating a hydrogen-bond donor while increasing lipophilicity (ΔlogP approximately +1.0 calculated difference vs. the des-methyl analog) [2]. This modification directly impacts the denticity, coordination geometry, and overall stability of derived metal complexes, making the compound non-interchangeable with primary- or secondary-amine analogs in radiopharmaceutical or catalytic applications [3].

Quantitative Differentiation Evidence for (Methyl-pyridin-2-ylmethyl-amino)-acetic acid Versus Closest Analogs


Calculated Lipophilicity Contrast: N-Methyl vs. N-Desmethyl Pyridylmethyl Glycine Analogs

The N-methyl substitution in the target compound reduces polarity relative to the des-methyl analog 2-[(pyridin-2-ylmethyl)amino]acetic acid (CAS 2444-13-5). PubChem-calculated XLogP3 for the target compound is -2.0, whereas the des-methyl analog (free base, MW 166.18) is reported with a calculated logP of approximately -3.05 [1]. This ~1 log unit difference indicates a ~10-fold higher partition coefficient for the target compound, which can influence membrane permeability and extraction behavior [2].

Lipophilicity Physicochemical comparison LogP

Hydrogen-Bond Donor Reduction: N-Methylation Eliminates One H-Bond Donor Site

The target compound possesses one hydrogen-bond donor (the carboxylic acid proton) versus two H-bond donors in the des-methyl analog N-(2-pyridylmethyl)glycine, which bears both a carboxylic acid and a secondary amine proton [1]. The elimination of the amine H-bond donor reduces the compound's aqueous solubility and alters its metal-coordination mode from potentially tridentate (Npyridine, Namino, Ocarboxylate) to bidentate or tridentate with different geometry, which has been shown in analogous N-methylated glycine systems to affect complex stability constants [2].

Hydrogen bonding Coordination chemistry Ligand design

Commercial Availability and Purity Specification Versus Des-Methyl Analog

The target compound is commercially available from multiple vendors (e.g., AKSci, ChemBridge, ChemScene, Sigma-Aldrich as the dihydrochloride hydrate) with a minimum specified purity of 95% as the free base . In contrast, the des-methyl analog N-(2-pyridylmethyl)glycine is most commonly supplied only as the dihydrochloride salt (CAS 820220-92-6, MW 239.10 g/mol), meaning the target compound's free-base form offers direct, salt-free incorporation into anhydrous coupling reactions without requiring pre-neutralization [1]. The dihydrochloride hydrate form of the target compound (AldrichCPR L499498) is also available at a specified purity, providing formulation flexibility .

Procurement Purity Supply chain

Preferred Application Scenarios for N-Methyl-N-(pyridin-2-ylmethyl)glycine Based on Quantitative Differentiation


Synthesis of Bifunctional Chelating Agents (BFCAs) for Radiopharmaceuticals

The target compound's tertiary amine structure, with reduced H-bond donor count and higher lipophilicity (ΔlogP ≈ +1.0 vs. des-methyl analog), makes it suitable for constructing tridentate or tetradentate chelating arms in BFCAs that require favorable pharmacokinetic profiles and stable complexation with ⁹⁹ᵐTc or Re tricarbonyl cores [1]. Its free-base availability eliminates salt-exchange steps prior to amide coupling onto targeting vectors.

Metal-Organic Coordination Polymers and Catalysis

The N-methyl substitution prevents direct metal–N(amine) coordination that is possible with secondary-amine analogs, enforcing a preferred binding mode through the pyridyl nitrogen and carboxylate oxygen atoms. This altered denticity (class-level inference from analogous Ni(II) and Cu(II) complexes with N-methylglycine ligands) supports the formation of structurally distinct 1D or 2D coordination polymers [2].

Fragment-Based Drug Discovery (FBDD) Library Design

With molecular weight 180.20 g/mol, XLogP3 of -2.0, and TPSA of 53.4 Ų, the compound satisfies fragment lead-likeness criteria (MW < 250, logP < 3) while offering a unique tertiary amine handle for diversification. Its computed properties compare favorably with the more polar, less lipophilic des-methyl analog for targets requiring moderate membrane permeability [3].

Synthetic Intermediate for N-Methylated Peptidomimetics

The free-base form of the target compound (≥95% purity) enables direct use in solid-phase peptide synthesis or solution-phase amide coupling without competing protonation from hydrochloride counterions. This advantage over the salt-only availability of N-(2-pyridylmethyl)glycine simplifies scale-up of peptidomimetic libraries where precise stoichiometric control is necessary [1].

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